![molecular formula C18H21ClN2O3S B2753579 N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide CAS No. 565195-76-8](/img/structure/B2753579.png)
N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C18H21ClN2O3S and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research into thiazolidinone derivatives, such as those synthesized by Shiv Kumar et al. (2012), has shown potent antibacterial and antifungal properties. These compounds were evaluated against several bacterial and fungal strains, showcasing their potential as antimicrobial agents (Shiv Kumar et al., 2012).
Anti-inflammatory and Analgesic Properties
Another study by K. Sunder and Jayapal Maleraju (2013) explored thiazolidinone derivatives for their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (K. Sunder & Jayapal Maleraju, 2013).
Anticancer Activity
Compounds with a thiazolidinone moiety have also been investigated for their anticancer properties. The study by Ş. Küçükgüzel et al. (2013) on Celecoxib derivatives demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the versatility of thiazolidinone derivatives in medical research and their potential to lead to new therapeutic agents (Ş. Küçükgüzel et al., 2013).
Hypoglycemic Activity
A. P. Nikalje et al. (2012) synthesized 2,4-thiazolidinedione derivatives and evaluated them for hypoglycemic activity in an animal model. Some derivatives exhibited promising hypoglycemic effects, suggesting potential applications in managing diabetes (A. P. Nikalje et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide involves the reaction of 2-chloroacetyl chloride with N-[2-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-tert-butylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "N-[2-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-tert-butylbenzaldehyde", "base", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: React 2-chloroacetyl chloride with the base and N-[2-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-tert-butylbenzaldehyde to form the intermediate compound.", "Step 2: React the intermediate compound with ethyl chloroformate and triethylamine to form the final product." ] } | |
Número CAS |
565195-76-8 |
Fórmula molecular |
C18H21ClN2O3S |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
N-[2-[(5Z)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-18(2,3)13-6-4-12(5-7-13)10-14-16(23)21(17(24)25-14)9-8-20-15(22)11-19/h4-7,10H,8-9,11H2,1-3H3,(H,20,22)/b14-10- |
Clave InChI |
JLYVXFMTJOSSSM-UVTDQMKNSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


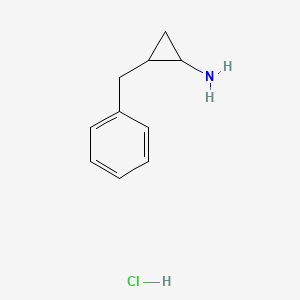
![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)
![3-bromo-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2753500.png)
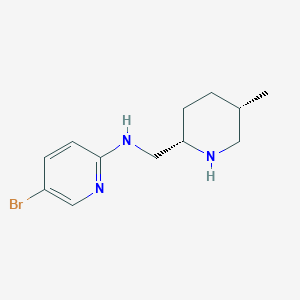
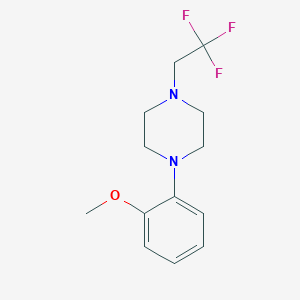
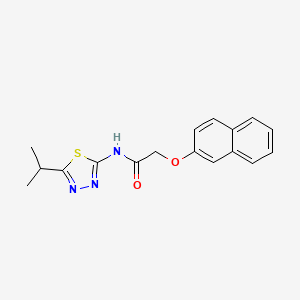
![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2753507.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide](/img/structure/B2753509.png)
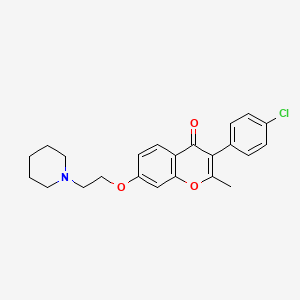

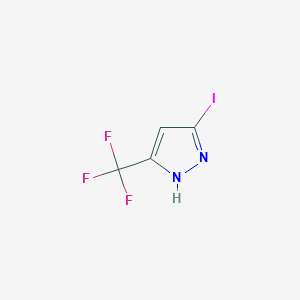
![N-(benzoyloxy)-N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2753516.png)
